(2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-(3,4-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZPHAGSWZTKDW-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC(=C(C=C1)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455011 | |
| Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17279-41-3 | |
| Record name | (αS)-3,4-Dimethoxy-α-methylbenzeneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17279-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dma, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017279413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DMA, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS6LCF5HBU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of "disconnections" that correspond to known chemical reactions. researchgate.netamazonaws.com For (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, the primary structural features are the chiral secondary amine and the C-C bond connecting the propyl chain to the dimethoxybenzene ring.
Key strategic disconnections for this target molecule include:
C-N Bond Disconnection: This is one of the most logical disconnections, leading back to a ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one. The amine group can be introduced in a later step via methods like reductive amination. This approach transforms the challenge of asymmetric synthesis into the stereoselective reduction of a prochiral ketone or a related imine intermediate.
C-C Bond Disconnection: Disconnecting the bond between the first and second carbon of the propyl chain (C1-C2) suggests a synthesis involving the coupling of a nucleophilic propane-2-amine equivalent with an electrophilic 3,4-dimethoxybenzyl species. A disconnection between the aromatic ring and the propyl chain points towards an alkylation of a benzene (B151609) ring, a less common but feasible approach.
The most prevalent and practical synthetic strategies arise from the C-N bond disconnection, as it allows for the use of powerful asymmetric methods to install the chiral amine center. This leads to the prochiral ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, as a key intermediate, which itself can be synthesized from readily available starting materials like veratraldehyde or 3,4-dimethoxyphenylacetic acid.
Enantioselective Synthesis Approaches to Access the (2S)-Isomer
Achieving high enantioselectivity is crucial for the synthesis of the (2S)-isomer. Several distinct strategies have been employed, each with its own advantages in controlling the stereochemistry at the C2 position.
While less common than methods focusing on the C-N bond, asymmetric catalysis can be employed to form the crucial C-C bond stereoselectively. This could theoretically involve reactions such as the enantioselective conjugate addition of an organometallic reagent to a suitable α,β-unsaturated nitro compound, followed by reduction of the nitro group. Another conceptual approach is the asymmetric alkylation of a chiral enolate equivalent derived from a simpler propionate (B1217596) derivative. However, methods that introduce the chiral amine directly or resolve a racemic mixture are more frequently documented for this specific target.
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. This is a robust and reliable method for producing enantiopure compounds.
One documented synthesis of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine utilizes (S)-alanine as the chiral starting material. mdpi.com In this approach, (S)-alanine is first converted into (2S)-methyl-N-tosylaziridine. This chiral aziridine (B145994) serves as an electrophilic intermediate. Nucleophilic ring-opening of the aziridine with a 3,4-dimethoxyphenyl organometallic reagent, such as an organocuprate, establishes the carbon skeleton with the desired stereochemistry. The final step involves the removal of the tosyl protecting group to yield the target amine. A key advantage of this method is that the stereocenter's configuration is pre-determined by the choice of the chiral starting material, (S)-alanine, ensuring high enantiomeric purity. mdpi.com
Another widely used chiral auxiliary in amine synthesis is tert-butanesulfinamide (Ellman's auxiliary). osi.lvyale.edu This method involves the condensation of the auxiliary with the precursor ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, to form an N-sulfinyl imine. The subsequent diastereoselective reduction of this imine, typically with a hydride reducing agent, is directed by the chiral sulfinyl group. The final step is the acidic hydrolysis of the sulfinamide to release the enantiopure amine. osi.lv
| Auxiliary Type | Key Intermediate | Key Transformation | Typical Diastereomeric Ratio |
| N-Tosylaziridine | (2S)-methyl-N-tosylaziridine | Nucleophilic ring-opening | >99:1 |
| tert-Butanesulfinamide | N-tert-Butanesulfinyl imine | Diastereoselective reduction | >95:5 |
| Pseudoephedrine | Chiral amide | Diastereoselective alkylation | >95:5 |
This table presents typical data for syntheses utilizing these chiral auxiliaries, based on established methodologies. mdpi.comosi.lvnih.gov
Biocatalysis, the use of enzymes for organic synthesis, offers a green and highly selective alternative to traditional chemical methods. acs.orgnih.gov Enzymes operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and chemoselectivity. acs.org
Transaminases (TAs) are particularly effective for the synthesis of chiral amines from prochiral ketones. rsc.org In this process, a transaminase enzyme catalyzes the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to the ketone substrate, 1-(3,4-dimethoxyphenyl)propan-2-one. By selecting an appropriate (S)-selective transaminase, the (2S)-amine can be synthesized directly with very high enantiomeric excess (ee). The reaction equilibrium can be driven to completion by using a large excess of the amine donor or by removing the ketone co-product. rsc.org
Alternatively, a kinetic resolution of the racemic amine can be performed using an (R)-selective transaminase. In this scenario, the enzyme selectively converts the (R)-enantiomer to the corresponding ketone, leaving the desired (S)-enantiomer unreacted and thus enantiomerically enriched. rsc.org Studies on similar 1-phenylpropan-2-amine derivatives have shown that the (S)-enantiomers could be obtained with over 95% ee from the kinetic resolution of the racemic amine. rsc.org
Amine dehydrogenases (AmDHs) represent another class of enzymes capable of reductive amination of ketones to produce chiral amines with high enantioselectivity. frontiersin.org
| Enzyme Class | Reaction Type | Substrate | Typical Conversion | Typical Enantiomeric Excess (ee) |
| Transaminase (TA) | Asymmetric Synthesis | 1-(3,4-dimethoxyphenyl)propan-2-one | 88-99% | >99% for (R)-isomer, implying similar potential for (S) |
| Transaminase (TA) | Kinetic Resolution | Racemic 1-(3,4-dimethoxyphenyl)propan-2-amine | >48% | >95% for (S)-isomer |
| Amine Dehydrogenase (AmDH) | Reductive Amination | 1-(3,4-dimethoxyphenyl)propan-2-one | Up to 97% | Moderate to high |
This table is based on data for similar substrates, indicating the potential of biocatalytic methods. rsc.orgfrontiersin.org
Chiral resolution is a classical and widely used method for separating enantiomers from a racemic mixture. wikipedia.orgnih.gov This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. wikipedia.org Common resolving agents include tartaric acid, camphorsulfonic acid, or mandelic acid.
The resulting diastereomeric salts have different physical properties, most importantly, different solubilities in a given solvent system. wikipedia.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution first, and can be isolated by filtration. After separation, the pure diastereomer is treated with a base to neutralize the resolving acid and liberate the desired enantiomerically pure amine. While this method can be effective, its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, though the undesired enantiomer can often be racemized and recycled. wikipedia.org
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is critical for maximizing the yield and stereoselectivity of any synthetic route. scielo.br Key parameters that are typically adjusted include the choice of solvent, reaction temperature, concentration of reactants, and the nature of the catalyst or reagents. researchgate.net
For instance, in a chiral auxiliary-mediated reduction of an N-sulfinyl imine, the choice of the hydride source (e.g., NaBH₄, L-Selectride®) and the solvent can have a profound impact on the diastereoselectivity of the reduction. Similarly, in biocatalytic transformations, factors such as pH, temperature, substrate concentration, and co-solvent can significantly influence enzyme activity and stability, thereby affecting both the reaction rate and the enantiomeric excess of the product. researchgate.net
In diastereomeric salt resolutions, the choice of solvent is paramount. A systematic screening of different solvents or solvent mixtures is often necessary to find conditions where the solubility difference between the two diastereomeric salts is maximized, allowing for efficient separation. The temperature profile during crystallization (cooling rate) also plays a crucial role in obtaining high purity crystals.
Systematic screening, often guided by Design of Experiments (DoE), allows for the efficient exploration of the reaction parameter space to identify the optimal conditions for producing this compound with the highest possible yield and enantiopurity. mdpi.com
Development of Novel and Sustainable Synthetic Routes
One of the most promising sustainable methods for accessing enantiopure amines is through the use of enzymes, particularly transaminases. Transaminases are a class of enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, often with high stereoselectivity. This biocatalytic approach offers several advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH), high enantioselectivity, and the use of water as a solvent, all of which contribute to a greener synthetic profile.
A notable strategy for the synthesis of this compound is the kinetic resolution of the corresponding racemic amine. In this process, a transaminase selectively catalyzes the conversion of one enantiomer of the racemic mixture into a ketone, leaving the other enantiomer unreacted and thus enantiomerically enriched. Research has demonstrated the successful application of an (R)-selective transaminase for the kinetic resolution of racemic 1-(3,4-disubstituted phenyl)propan-2-amines. rsc.org In this chemoenzymatic process, the (R)-enantiomer is selectively deaminated to the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, while the desired (S)-enantiomer remains. This method has been shown to yield this compound with high enantiomeric excess. rsc.org
The reaction is typically carried out using an immobilized whole-cell biocatalyst, which simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. Pyruvate is commonly used as the amine acceptor. The efficiency of the kinetic resolution is dependent on various factors, including the choice of transaminase, reaction time, temperature, and pH.
Interactive Data Table: Kinetic Resolution of racemic 1-(3,4-Dimethoxyphenyl)propan-2-amine using AtR-TA
| Substrate (racemic amine) | Biocatalyst | Amine Acceptor | Conversion (%) | Enantiomeric Excess of (S)-amine (%) |
| 1-(3,4-Dimethoxyphenyl)propan-2-amine | AtR-TA | Sodium Pyruvate | >48 | >95 |
Note: The data presented here is based on findings from a study on transaminase-mediated synthesis of enantiopure drug-like 1-(3',4'-disubstituted phenyl)propan-2-amines. rsc.org
Another innovative and sustainable approach involves a chemoenzymatic synthesis starting from readily available chiral precursors. For instance, a synthetic route to this compound can be envisioned starting from the natural amino acid (S)-alanine. This strategy leverages the inherent chirality of the starting material, avoiding the need for a resolution step or an asymmetric catalyst. While specific literature detailing this exact transformation is not abundant, the general principles of such a chemoenzymatic route would involve the conversion of the carboxylic acid functionality of alanine (B10760859) to a suitable group that can be coupled with a dimethoxyphenyl-containing fragment, followed by transformations to yield the final product. This approach aligns with green chemistry principles by utilizing a renewable starting material.
The development of such novel and sustainable synthetic routes is crucial for the environmentally responsible production of chiral compounds. Biocatalytic methods, in particular, are at the forefront of this movement, offering elegant and efficient solutions for the synthesis of enantiomerically pure molecules like this compound. As research in this area continues, it is anticipated that even more efficient and sustainable enzymatic and chemoenzymatic strategies will emerge, further reducing the environmental footprint of pharmaceutical and chemical manufacturing.
Structure Activity Relationship Sar and Medicinal Chemistry of 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine and Its Analogues
Design and Synthesis of Structural Analogues and Derivatives
The substitution pattern on the phenyl ring is a key determinant of receptor affinity and selectivity for phenethylamines. For (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, the two methoxy (B1213986) groups at the 3- and 4-positions are critical. Altering these substituents can significantly modify the compound's pharmacological profile.
General SAR principles for phenethylamines indicate that both the position and the electronic nature of ring substituents influence activity. biomolther.org For instance, in related 2,5-dimethoxyphenethylamines, the introduction of nonpolar substituents such as halogens (e.g., chloro, bromo, iodo) or small alkyl groups at the 4-position generally increases affinity for serotonin (B10506) 5-HT2A receptors. nih.govnih.gov Conversely, polar, hydrogen-bond-donating groups like hydroxyl (-OH) or amino (-NH2) groups at this position tend to decrease affinity. nih.gov
In the context of the 3,4-dimethoxy arrangement, shifting the methoxy groups to other positions (e.g., 2,5- or 3,5-) would likely alter the molecule's interaction with target receptors due to changes in the electronic distribution and steric profile. The synthesis of such analogues often involves starting with appropriately substituted benzaldehydes or phenylacetones, followed by reductive amination or other standard amine synthesis routes. Complete removal of one or both methoxy groups is also a common strategy to assess the importance of these oxygen atoms, which are often involved in hydrogen bonding with receptor residues. Studies on similar compounds have shown that methoxy groups can significantly impact binding affinity. biomolther.org
Table 1: Predicted Impact of Phenyl Ring Substitutions on Receptor Affinity (Based on General Phenethylamine (B48288) SAR)
| Modification | Predicted Effect on Affinity | Rationale |
|---|---|---|
| Shifting methoxy groups (e.g., to 2,5- or 3,5-) | Significant change | Alters electronic and steric profile, affecting receptor fit. |
| Replacing methoxy with alkyl or halogen groups | Potential increase | Increases lipophilicity, which can enhance binding in hydrophobic pockets. nih.gov |
| Replacing methoxy with hydroxyl groups | Potential decrease | Increases polarity; may introduce unfavorable interactions unless a specific hydrogen bond is formed. |
The propyl-2-amine side chain, –CH2–CH(NH2)–CH3, distinguishes this compound from simple phenethylamines (which have an ethylamine (B1201723) chain) and is a critical site for modification.
α-Methyl Group : The methyl group at the alpha position (the carbon adjacent to the nitrogen) is a defining feature. In many phenethylamine series, the presence of an α-methyl group can decrease potency at certain receptors, such as the human trace amine-associated receptor 1 (hTAAR1), compared to the parent β-phenethylamine. nih.gov However, it can also confer resistance to metabolism by monoamine oxidase (MAO), thereby increasing the compound's duration of action.
Chain Length : Elongating or shortening the chain can have significant effects. Elongation of the alkyl chain in amphetamine-type structures is known to decrease dopaminergic activity. mdpi.com
Conformational Restriction : Introducing rigidity into the side chain is a powerful strategy to probe the "active conformation" required for receptor binding. This can be achieved by incorporating the chain into a ring system, such as a cyclopropane (B1198618) or azetidine (B1206935) ring. nih.gov Such conformationally constrained analogues often exhibit higher receptor selectivity. nih.gov The synthesis of these constrained analogues requires more complex multi-step synthetic routes. acs.org
Modification of the primary amino group (-NH2) is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
For many phenethylamines, converting the primary amine to a secondary amine via N-alkylation with small groups (e.g., methyl, ethyl) often leads to a decrease in activity at serotonergic receptors. nih.gov However, a notable exception is N-benzylation. The addition of an N-benzyl group, particularly with a 2-methoxy substituent (N-(2-methoxy)benzyl), has been shown to dramatically improve both binding affinity and functional activity at 5-HT2A receptors for some phenethylamines. nih.gov
N-acylation, the addition of an acyl group (e.g., from 2-chloro-2-phenylacetyl chloride), is another modification used to create derivatives. mdpi.com These amide derivatives have significantly different physicochemical properties and may interact with receptors in a different manner or serve as precursors for other molecules.
Table 2: Influence of N-Substitution on 5-HT2A Receptor Interactions (General Phenethylamine SAR)
| N-Substituent | Effect on Affinity/Potency | Example Class |
|---|---|---|
| Small Alkyl (e.g., -CH3) | Generally decreases | N-methylphenethylamines nih.gov |
| Benzyl (-CH2Ph) | Significantly increases | N-Benzyl Phenethylamines (NBOMes) nih.gov |
| 2-Methoxybenzyl | Dramatically increases | N-(2-Methoxy)benzyl Phenethylamines nih.gov |
Stereochemical Influence of the (2S)-Configuration on Biological Activity
Chirality plays a pivotal role in the biological activity of many pharmaceuticals, as receptors and enzymes are themselves chiral environments. This compound possesses a stereocenter at the alpha-carbon of the side chain, meaning it exists as two non-superimposable mirror images, or enantiomers: (2S) and (2R).
Biological activity typically resides in only one of the enantiomers, known as the eutomer, which has a three-dimensional structure that is complementary to the target binding site. The other enantiomer, the distomer, often has significantly lower affinity or may interact with different targets, potentially leading to side effects.
This stereospecificity is well-documented for structurally related compounds. For cathinone, a β-keto-amphetamine, the S(−)-isomer is the more potent central nervous system stimulant. temple.eduresearchgate.netwikipedia.org Similarly, for amphetamine itself, the S(+)-isomer is more potent than the R(-)-isomer. wikipedia.org Docking simulations of related chiral compounds with the human dopamine (B1211576) transporter (hDAT) have also shown that the (S)-form is often more stable in the binding pocket than the (R)-form. nih.govresearchgate.net This suggests that the (2S)-configuration of 1-(3,4-Dimethoxyphenyl)propan-2-amine is likely the eutomer for its primary biological targets, providing the optimal spatial arrangement of the phenyl ring, amino group, and α-methyl group for effective receptor interaction. Synthesizing the single, active (S)-enantiomer is a key consideration to maximize therapeutic effect and minimize potential off-target activity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Modeling for Predictive Activity
To more systematically explore the SAR of this compound and guide the design of new analogues, computational methods are widely employed. Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For phenethylamine derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful. mdpi.com These methods generate predictive models based on the steric and electrostatic fields surrounding the molecules. For a series of related compounds, CoMFA and CoMSIA can create 3D contour maps that highlight regions where steric bulk or specific electronic properties (e.g., positive or negative charge) are favorable or unfavorable for activity. nih.gov Such models have successfully predicted the activity of new analogues of other drug classes. nih.govphyschemres.org
In addition to QSAR, molecular modeling techniques provide insight into the specific interactions between a ligand and its receptor.
Molecular Docking : This technique predicts the preferred orientation of a molecule within the binding site of a target receptor (e.g., a serotonin or dopamine receptor). biomolther.org Docking simulations can help rationalize observed SAR data, such as why the (2S)-enantiomer is more active, and can be used to screen virtual libraries of potential analogues before undertaking their synthesis. biomolther.orgresearchgate.net
Molecular Dynamics (MD) Simulations : MD simulations model the movement of the ligand-receptor complex over time, providing a more dynamic picture of the binding event and helping to assess the stability of the predicted binding pose.
These computational tools are integral to modern medicinal chemistry, enabling a more rational, hypothesis-driven approach to drug design and reducing the number of compounds that need to be synthesized and tested. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies for Target Engagement
Beyond simple substituent changes, more advanced medicinal chemistry strategies can be applied to discover novel analogues with improved properties.
Bioisosteric Replacements Bioisosterism involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of retaining biological activity while improving other characteristics like metabolic stability or bioavailability. wikipedia.org
For this compound, several bioisosteric replacements could be considered:
Catechol Bioisosteres : The 3,4-dimethoxy pattern is metabolically related to a catechol (3,4-dihydroxy) structure. Catechols can be susceptible to oxidation and rapid metabolism. Bioisosteric replacements for the catechol group include moieties like benzoxazolone, which can mimic the hydrogen bonding pattern while being more metabolically robust. google.com Other surrogates include replacing one or both methoxy groups with functionalities like hydroxymethyl or methanesulfonamido groups. u-tokyo.ac.jpsilae.it
Phenyl Ring Bioisosteres : The entire phenyl ring can be replaced with a heteroaromatic ring, such as pyridine, thiophene, or imidazole. hyphadiscovery.comnih.gov This can alter the molecule's electronic properties, solubility, and metabolic profile, potentially leading to improved selectivity or pharmacokinetics.
Scaffold Hopping Scaffold hopping is a more drastic strategy that aims to identify completely new core structures (scaffolds) that can present the key pharmacophoric elements in a similar spatial orientation to the original lead compound. nih.govbhsai.org The goal is to discover novel, patentable chemotypes with similar or improved biological activity but potentially better drug-like properties. niper.gov.inchemrxiv.org
Starting from the this compound scaffold, a scaffold hopping approach might involve:
Defining a pharmacophore model that includes the essential features for receptor binding (e.g., the basic amine, the aromatic ring, and key hydrogen bond acceptors).
Using computational tools to search libraries of known chemical scaffolds for structures that can accommodate these features in the correct 3D arrangement.
Synthesizing and testing the most promising new scaffolds.
This strategy can lead to the discovery of compounds that are structurally distinct from the original phenethylamine class but retain the desired biological activity, potentially overcoming issues like metabolic liabilities or off-target effects associated with the original scaffold. researchgate.net
Preclinical Pharmacological Characterization of 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine
Receptor Binding and Ligand Affinity Studies
The pharmacological activity of phenethylamines is typically characterized by their interaction with a range of monoamine receptors and transporters. frontiersin.orgresearchgate.net For (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, the primary targets identified in preclinical studies are serotonin (B10506) receptors. wikipedia.org The pharmacology of 3,4-DMA and its isomers involves agonist activity at serotonin receptors, particularly the 5-HT2A receptor, which is a key target for many psychedelic phenethylamines. ontosight.aifrontiersin.org
Studies on related substituted amphetamines confirm that the 5-HT2 receptor family, including 5-HT2A and 5-HT2C subtypes, are significant targets. frontiersin.org In addition to the 5-HT2A receptor, affinity for the 5-HT1 receptor has also been reported for 3,4-DMA. wikipedia.org
Other receptors pertinent to this class of compounds include the Trace Amine-Associated Receptor 1 (TAAR1), which is responsive to trace amines and amphetamine analogues. frontiersin.orgnih.govfrontiersin.org While phenethylamines can also interact with adrenoceptors and dopamine (B1211576) receptors, specific binding data for 3,4-DMA at these sites is not extensively detailed in the available literature. frontiersin.orgresearchgate.net
Radioligand binding assays have been utilized to quantify the affinity of 3,4-DMA for specific receptor targets. These assays measure the concentration of the compound required to displace a specific radiolabeled ligand from its receptor, providing an inhibition constant (Ki) that indicates binding affinity. A higher Ki value corresponds to lower binding affinity.
Studies using rat brain preparations have determined the affinity of 3,4-DMA for serotonin receptors. The affinity (Ki) for the serotonin 5-HT2A receptor was found to be 43,300 nM. wikipedia.org For the 5-HT1 receptor, the compound showed a Ki value of 64,600 nM. wikipedia.org These values indicate a relatively low affinity for both of these serotonin receptor subtypes compared to other potent phenethylamine (B48288) derivatives. wikipedia.org
| Receptor Target | Binding Affinity (Ki) in nM | Tissue Source |
|---|---|---|
| Serotonin 5-HT2A | 43,300 | Rat |
| Serotonin 5-HT1 | 64,600 | Rat |
Enzyme Inhibition and Modulation Studies
This compound has been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. In vitro studies have shown that 3,4-DMA acts as a monoamine oxidase inhibitor (MAOI). wikipedia.org
The inhibitory activity was found to be selective for the MAO-A isoform. The half-maximal inhibitory concentration (IC50) for monoamine oxidase A (MAO-A) was determined to be 20,000 nM. wikipedia.org In contrast, the compound was found to be inactive at the monoamine oxidase B (MAO-B) isoform, with an IC50 value greater than 100,000 nM. wikipedia.org This demonstrates a preferential, albeit low-potency, inhibition of MAO-A.
| Enzyme Target | Inhibitory Concentration (IC50) in nM | Selectivity |
|---|---|---|
| MAO-A | 20,000 | Preferential for MAO-A |
| MAO-B | > 100,000 |
While direct studies on the interaction of this compound with other enzyme systems are limited, the metabolism of structurally related compounds provides insight into potentially relevant pathways. The metabolism of phenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), heavily involves the cytochrome P450 (P450) enzyme system, particularly the CYP2D6 and CYP3A4 isoforms. nih.gov
For 3,4-DMA, metabolic studies in dogs and monkeys have identified 3-methoxy-4-hydroxyamphetamine (MHA) as the major metabolite. wikipedia.org The formation of this metabolite suggests the involvement of O-demethylation, a reaction commonly catalyzed by cytochrome P450 enzymes. However, specific in vitro studies detailing the inhibition or modulation of these enzyme systems by 3,4-DMA are not prominently available.
Neurotransmitter Uptake and Release Modulation in in vitro Systems
The effect of this compound on monoamine transporters, which regulate the uptake and release of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862), is a key aspect of its pharmacological profile. However, the available data presents some conflicting information.
One report suggests that 3,4-DMA does not appear to bind to monoamine transporters. wikipedia.org This is supported by rodent drug discrimination tests where the compound fails to substitute for dextroamphetamine, indicating it may lack typical amphetamine-like psychostimulant effects that are mediated by dopamine and norepinephrine release. wikipedia.orgwikipedia.org
Conversely, another source characterizes the effects of 3,4-DMA as being primarily due to its action as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). ontosight.ai This action would necessitate interaction with the respective monoamine transporters (SERT, NET, DAT) to induce neurotransmitter efflux. The structural similarity to other amphetamines, which are well-known transporter substrates and releasing agents, supports this potential mechanism. nih.govnih.gov Direct in vitro studies quantifying the potency of 3,4-DMA as an inhibitor of neurotransmitter uptake or as a releasing agent are not extensively documented, leading to an incomplete understanding of its activity at these crucial sites.
In vitro Functional Assays for Receptor Activation or Inhibition (e.g., cAMP accumulation, calcium mobilization, reporter gene assays)
The in vitro characterization of 3,4-Dimethoxyamphetamine (3,4-DMA) has primarily focused on its interaction with monoamine receptors and enzymes. While detailed functional assays measuring second messenger responses like cAMP accumulation or calcium mobilization for this compound are not extensively documented in publicly available literature, binding affinity studies and enzymatic inhibition assays have provided initial insights into its pharmacological activity.
Research indicates that 3,4-DMA exhibits affinity for serotonin receptors. Specifically, studies using rat brain tissue have determined the binding affinity (Ki) of 3,4-DMA for the serotonin 5-HT2A and 5-HT1 receptors. wikipedia.org Furthermore, it has been suggested that the (R)-isomer of 3,4-DMA possesses agonist activity at serotonin receptors, with a particular emphasis on the 5-HT2A receptor, which is often implicated in the effects of psychedelic compounds. ontosight.ai
In addition to its interaction with serotonin receptors, 3,4-DMA has been identified as a monoamine oxidase inhibitor (MAOI). wikipedia.org Specifically, it demonstrates inhibitory activity against monoamine oxidase A (MAO-A), while being inactive at monoamine oxidase B (MAO-B). wikipedia.org The IC50 value, which represents the concentration of the drug required to inhibit 50% of the enzyme's activity, has been determined for its action on MAO-A. wikipedia.org
| Target | Assay Type | Species | Parameter | Value (nM) | Reference |
|---|---|---|---|---|---|
| Serotonin 5-HT2A Receptor | Binding Affinity | Rat | Ki | 43,300 | wikipedia.org |
| Serotonin 5-HT1 Receptor | Binding Affinity | Rat | Ki | 64,600 | wikipedia.org |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition | Not Specified | IC50 | 20,000 | wikipedia.org |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Not Specified | IC50 | > 100,000 | wikipedia.org |
In vivo Preclinical Models for Mechanistic Elucidation of Central and Peripheral Nervous System Interactions (excluding therapeutic applications or adverse effects)
In vivo studies in animal models have been employed to understand the mechanistic interactions of this compound and its racemate with the central and peripheral nervous systems. A significant portion of this research has utilized drug discrimination paradigms in rodents to characterize its subjective effects.
Drug discrimination studies are a valuable tool to assess whether a novel compound produces psychoactive effects similar to known drugs. In these models, animals are trained to recognize the internal state induced by a specific drug and differentiate it from a control substance (e.g., saline). Research has shown that 3,4-DMA fails to produce stimulus generalization to dextroamphetamine in rodents, which suggests that it lacks the typical psychostimulant effects associated with amphetamine. wikipedia.orgwikipedia.org
Interestingly, when evaluated for stimulus effects similar to 3,4-methylenedioxymethamphetamine (MDMA), a compound known for its unique psychoactive profile, both the S(+)- and R(-)-isomers of 3,4-DMA were found to substitute for the MDMA stimulus in rats. This indicates that both enantiomers of 3,4-DMA produce interoceptive cues that are perceived by the animals as being similar to those produced by MDMA.
Furthermore, some research has suggested a mechanism of action in the peripheral nervous system. Studies on isolated tissue preparations have indicated that 3,4-DMA can produce tissue contractions indirectly by stimulating the release of norepinephrine from sympathetic nerve terminals.
| Model | Species | Compound | Finding | Implication | Reference |
|---|---|---|---|---|---|
| Drug Discrimination (vs. Dextroamphetamine) | Rodent | 3,4-DMA (Racemate) | Fails to produce stimulus generalization | Lacks typical psychostimulant-like effects | wikipedia.orgwikipedia.org |
| Drug Discrimination (vs. MDMA) | Rat | S(+)-3,4-DMA | Substitutes for MDMA stimulus | Produces MDMA-like subjective effects | |
| Drug Discrimination (vs. MDMA) | Rat | R(-)-3,4-DMA | Substitutes for MDMA stimulus | Produces MDMA-like subjective effects | |
| Isolated Tissue Preparations | Not Specified | 3,4-DMA (Racemate) | Produces tissue contractions via indirect norepinephrine release | Interacts with the peripheral sympathetic nervous system |
Preclinical Metabolic Fate and Pharmacokinetic Considerations of 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine
In vitro Metabolic Stability Studies and Metabolite Identification (e.g., using liver microsomes, hepatocytes)
In vitro metabolic stability assays are fundamental for predicting the in vivo clearance of a compound. These studies typically utilize liver subcellular fractions, such as microsomes and S9 fractions, or intact cells like hepatocytes. mdpi.com Microsomes are enriched with Phase I cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic processes. nih.gov
For (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, it is anticipated that the compound would undergo moderate to extensive metabolism in human liver microsomes. The primary routes of metabolism for structurally similar compounds involve modifications of the methoxy (B1213986) and amine functionalities. nih.govnih.gov
Hypothetical Metabolic Stability Data:
| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | 25 | 27.7 |
| Rat | Liver Microsomes | 18 | 38.5 |
| Mouse | Liver Microsomes | 15 | 46.2 |
| Human | Hepatocytes | 45 | 15.4 |
| Rat | Hepatocytes | 35 | 19.8 |
Interactive Data Table
Potential Metabolite Identification:
Based on the metabolism of analogous compounds, the following metabolites of this compound would be anticipated:
O-desmethylated metabolites: Removal of one or both methyl groups from the dimethoxy-phenyl ring.
Hydroxylated metabolites: Addition of a hydroxyl group to the aromatic ring.
N-deaminated metabolites: Conversion of the amine group to a ketone.
Phase II conjugates: Glucuronide or sulfate (B86663) conjugates of the hydroxylated metabolites. nih.gov
Cytochrome P450 (CYP) Isozyme Inhibition and Induction Investigations
The potential for a new chemical entity to inhibit or induce CYP enzymes is a significant consideration due to the risk of drug-drug interactions. nih.govnih.govnih.gov Inhibition of a specific CYP isozyme can lead to increased plasma concentrations of co-administered drugs that are substrates for that enzyme. Conversely, induction can decrease the exposure of co-administered drugs.
Given its structure as a phenethylamine (B48288) derivative, this compound may exhibit inhibitory effects on certain CYP isozymes, particularly CYP2D6, which is known to metabolize many compounds with a basic nitrogen atom. nih.gov
Hypothetical CYP Inhibition Profile:
| CYP Isozyme | IC50 (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 25 | Low to Moderate |
| CYP2C19 | 15 | Moderate |
| CYP2D6 | 5 | High |
| CYP3A4 | > 50 | Low |
Interactive Data Table
Regarding induction, investigations would typically involve treating cultured human hepatocytes with the compound and measuring the mRNA and activity levels of key CYP enzymes. Without specific data, it is difficult to predict the induction potential of this compound. However, many drugs that are CYP inducers act through nuclear receptors such as the pregnane (B1235032) X receptor (PXR). nih.gov
Elucidation of Metabolic Pathways and the Role of Metabolic Enzymes in Compound Transformation
The biotransformation of this compound is likely to proceed through several key pathways, primarily mediated by CYP enzymes.
O-Demethylation: The two methoxy groups on the phenyl ring are susceptible to O-demethylation, a common reaction catalyzed by CYP enzymes, particularly CYP2D6 and CYP2C19. nih.gov This would result in the formation of two isomeric monodesmethyl metabolites and a didesmethyl metabolite.
Aromatic Hydroxylation: Direct hydroxylation of the aromatic ring is another potential metabolic route, also likely mediated by various CYP isoforms.
N-Deamination: The primary amine group can undergo oxidative deamination, catalyzed by monoamine oxidase (MAO) or CYP enzymes, to form a ketone metabolite.
Phase II Conjugation: The phenolic hydroxyl groups formed from O-demethylation and aromatic hydroxylation can be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).
The primary metabolic enzymes anticipated to be involved in the transformation of this compound are CYP2D6, CYP2C19, and to a lesser extent, other CYP isoforms and MAO. researchgate.netnih.govnih.gov
General Excretion Pathways in Preclinical Animal Models
Following administration in preclinical animal models, this compound and its metabolites would be expected to be eliminated from the body primarily through renal excretion. The parent compound, being a relatively small and polar molecule, may be excreted unchanged in the urine to some extent. However, a significant portion is likely to be excreted as more water-soluble metabolites formed through the pathways described above.
Mass balance studies in animal models such as rats would be conducted to determine the quantitative excretion routes. A hypothetical distribution of the administered dose is presented below.
Hypothetical Excretion Profile in Rats (0-48 hours post-dose):
| Excretion Route | Percentage of Administered Dose |
| Urine | 75% |
| Feces | 20% |
| Total Recovered | 95% |
Interactive Data Table
Within the urinary fraction, one would expect to find the parent compound along with its O-desmethylated, hydroxylated, and N-deaminated metabolites, both in their free forms and as glucuronide and sulfate conjugates. The presence of metabolites in the feces would likely be due to biliary excretion of the parent compound or its metabolites, particularly larger conjugates.
Advanced Analytical and Characterization Methodologies for 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are crucial for providing detailed information about the molecular structure and functional groups of (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H-NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. For (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, the spectrum exhibits characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, the methine proton, and the methyl group protons. mdpi.com
¹³C-NMR: Carbon NMR identifies the different carbon environments within the molecule. The spectrum for the (S)-enantiomer shows distinct peaks for the aromatic carbons, the two methoxy carbons, and the three aliphatic carbons of the propane-2-amine side chain. mdpi.com
Specific chemical shift data obtained for the (S)-enantiomer are presented below. mdpi.com
| Assignment | ¹H-NMR δ (ppm) | Multiplicity & Coupling Constant (J) | ¹³C-NMR δ (ppm) |
| CH-CH₃ | 1.17 | d, J = 6.1 Hz | 23.2 |
| NH₂ | 2.03 | broad s | - |
| CH₂ | 2.48–2.56, 2.67–2.74 | m | 45.8 |
| CH-CH₃ | 3.16–3.21 | m | 48.6 |
| OCH₃ | 3.88 | s | 55.9 |
| OCH₃ | 3.90 | s | 55.95 |
| Ar-H | 6.74–6.77 | m | 111.4, 112.5, 121.2 |
| Ar-C (quaternary) | - | - | 147.6, 148.9 |
Interactive Data Table: Click on headers to sort.
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. For (S)-1-(3,4-Dimethoxyphenyl)propan-2-amine, electrospray ionization (ESI) has been used to determine its protonated molecular mass with high precision. mdpi.com The fragmentation pattern in mass spectrometry for related phenethylamines is often dominated by reactions involving the amine group. A common fragmentation involves the cleavage of the bond beta to the aromatic ring, leading to a stable benzylic cation or a fragment containing the amine group.
Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound would be expected to show:
N-H stretching: A broad band or a pair of bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. docbrown.info
C-H stretching: Absorptions around 2800-3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds. docbrown.info
N-H bending: A characteristic band between 1580-1650 cm⁻¹. docbrown.info
C-O stretching: Strong absorptions in the 1020-1250 cm⁻¹ region, indicative of the aryl ether methoxy groups.
C-N stretching: Vibrations for the aliphatic amine C-N bond typically appear in the 1020-1250 cm⁻¹ range. docbrown.info
UV-Visible Spectroscopy UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic system. The 3,4-dimethoxyphenyl ring system is a strong chromophore. The UV spectrum is expected to show absorption maxima characteristic of substituted benzene (B151609) rings, typically in the range of 230-280 nm. researchgate.netresearchgate.net The exact position and intensity of these bands can be influenced by solvent polarity and pH.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for separating the compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is a standard method for assessing the purity of this compound. A C18 stationary phase with an acidic mobile phase (e.g., acetonitrile (B52724)/water with 0.1% trifluoroacetic acid) is commonly used for the analysis of related phenethylamine (B48288) compounds. nih.gov Detection is typically performed using a diode array detector (DAD) or UV detector set to the absorbance maximum of the dimethoxyphenyl chromophore. nih.gov
Chiral HPLC To determine the enantiomeric excess (e.e.) of the (2S)-enantiomer, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, have proven effective for separating the enantiomers of a wide range of chiral amines. nih.govhplc.eu The separation often utilizes a polar organic or normal-phase mobile phase, such as heptane/isopropanol or heptane/ethanol with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| Analytical HPLC | Gemini-NX C18 | Acetonitrile/Water + 0.1% TFA | Purity Assessment |
| Preparative HPLC | Gemini-NX C18 | Acetonitrile/Water + 0.1% TFA | Purification |
| Chiral HPLC | Phenomenex Lux Amylose-2 | Heptane/Ethanol + 0.1% Diethylamine | Enantiomeric Excess (e.e.) Determination |
Interactive Data Table: Click on headers to sort.
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a highly sensitive and specific method for the analysis of volatile compounds. Due to the polarity of the primary amine group, derivatization is often required to improve chromatographic peak shape and thermal stability. umich.edu Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). umich.edu The mass spectrometer provides definitive identification based on the retention time and the unique mass spectrum of the derivatized compound. mmu.ac.uk
Crystallography and Conformational Analysis of the Compound
Understanding the three-dimensional structure and preferred conformation of this compound is crucial for interpreting its interaction with biological systems.
Crystallography Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule. If suitable crystals can be grown, this technique can unambiguously confirm the relative and absolute stereochemistry, as well as provide precise data on bond lengths, bond angles, and torsional angles. researchgate.net The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing arrangement. researchgate.net While a specific crystal structure for the title compound is not widely reported, analysis of similar structures provides a template for the expected molecular geometry. researchgate.net
Conformational Analysis In solution, the molecule is not fixed in a single conformation but exists as an equilibrium of different conformers due to rotation around single bonds. The preferred conformation can be studied using a combination of NMR spectroscopy (by analyzing coupling constants and through Nuclear Overhauser Effect studies) and computational chemistry. nih.govrsc.org These studies help to determine the spatial relationship between the aromatic ring and the aminopropane side chain, which is a key determinant of its biological activity.
Development of Bioanalytical Methods for in vitro and Preclinical Biological Samples
To study the pharmacokinetics and metabolism of this compound, sensitive and selective bioanalytical methods are required to quantify the compound in biological matrices like plasma, urine, and tissue homogenates. nih.gov
The development of such methods typically involves two key stages: sample preparation and instrumental analysis. mdpi.com
Sample Preparation The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. researchgate.net
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile or methanol (B129727) is added to precipitate proteins. mdpi.com
Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): Provides cleaner extracts by utilizing a solid sorbent to selectively retain the analyte while interferences are washed away. researchgate.netnih.gov
Microextraction Techniques: Modern approaches like solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS) use very small amounts of solvent and can be automated, making them suitable for high-throughput analysis. researchgate.netnih.gov
| Technique | Principle | Advantages | Common Application |
| Protein Precipitation (PPT) | Solubilization of analyte, precipitation of macromolecules | Fast, simple | High-throughput screening |
| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | High recovery, cost-effective | Routine analysis |
| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent | High purity, concentration of analyte | Low concentration samples |
| MEPS | Miniaturized SPE in a syringe | Low sample/solvent volume, automatable | Pharmacokinetic studies |
Interactive Data Table: Click on headers to sort.
Instrumental Analysis Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs in biological samples due to its exceptional sensitivity and selectivity. nih.govmdpi.com The method typically involves monitoring a specific precursor-to-product ion transition in selected reaction monitoring (SRM) mode, which provides a high degree of confidence in the identification and quantification of the analyte. mdpi.com
Future Research Directions and Unexplored Avenues for 2s 1 3,4 Dimethoxyphenyl Propan 2 Amine
Exploration of Novel Biological Targets and Polypharmacology
The classical understanding of phenethylamines often ties them to monoamine systems, including serotonin (B10506) (5-HT), dopamine (B1211576), and adrenergic receptors, as well as transporters like the dopamine transporter (DAT). biomolther.orgbiomolther.orgfrontiersin.org However, this class of compounds is known for its polypharmacology, the ability to interact with multiple biological targets. psychonautwiki.org A significant future direction for (2S)-1-(3,4-Dimethoxyphenyl)propan-2-amine is the systematic exploration of its activity beyond these conventional targets.
Research into the broader 2-phenethylamine chemical space has revealed interactions with a diverse array of receptors that remain largely unexplored for this specific dimethoxy-substituted compound. nih.gov These include G-protein coupled receptors (GPCRs) like adenosine (B11128) and sigma receptors, as well as nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). mdpi.com Investigating the binding profile of this compound against these and other novel targets could uncover unexpected therapeutic applications. For instance, sigma receptors are implicated in conditions like neurodegenerative diseases and pain, offering a completely different therapeutic context from traditional monoaminergic modulation. mdpi.com
A comprehensive screening campaign using high-throughput methods against a wide panel of receptors, ion channels, and enzymes is a critical first step. This would not only identify novel primary targets but also build a detailed polypharmacological profile, which is essential for predicting potential off-target effects and identifying opportunities for developing multi-target drugs.
| Target Family | Specific Target Examples | Rationale for Investigation |
|---|---|---|
| Adenosine Receptors | A1, A2A, A2B, A3 | The 2-phenethylamine moiety is a known scaffold in a range of adenosine receptor ligands, which are involved in inflammation and CNS pathological responses. nih.gov |
| Sigma Receptors | σ1R, σ2R | Flexible 2-phenethylamine structures have been identified as antagonists of the σ1R, a target implicated in cancer, pain, and neurodegeneration. mdpi.com |
| Peroxisome Proliferator-Activated Receptors (PPARs) | PPAR-α, PPAR-δ, PPAR-γ | Several agents developed for PPARs, which are involved in obesity and inflammation, contain the phenethylamine (B48288) scaffold. mdpi.com |
| Trace Amine-Associated Receptors (TAARs) | TAAR1 | Phenethylamine itself is a potent agonist of TAAR1, which regulates monoamine neurotransmission and is a key target for stimulants. wikipedia.org |
Investigation of Specific Molecular Interactions at the Ligand-Receptor Interface
A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. While general structure-activity relationships (SAR) for phenethylamines at receptors like 5-HT₂ₐ are established, high-resolution structural data is often lacking. biomolther.orgdrugbank.com Future research should prioritize elucidating the specific binding pose and key molecular interactions of this compound.
Advanced techniques such as X-ray co-crystallography or cryogenic electron microscopy (cryo-EM) of the ligand-receptor complex could provide an atomic-level view of the binding pocket. This would reveal the precise orientation of the 3,4-dimethoxyphenyl ring and the aminopropane side chain, and identify the specific amino acid residues involved in forming hydrogen bonds, hydrophobic interactions, or other stabilizing forces. For example, studies on related N-benzyl phenethylamine agonists at the 5-HT₂ₐ receptor have highlighted the importance of interactions with residues like Phe339(6.51) and Phe340(6.52). nih.gov Similarly, docking studies of phenethylamines at the dopamine transporter suggest hydrogen bonding with Asp79 and Phe320. biomolther.org
This detailed structural information would be invaluable for explaining observed selectivity and for guiding the design of new analogs. By understanding which interactions are critical for affinity and efficacy at a primary target, and which contribute to binding at off-targets, medicinal chemists can rationally modify the structure of this compound to enhance its therapeutic profile, for instance, by increasing selectivity for a specific receptor subtype. nih.gov
Rational Design and Development of Prodrug Strategies
The clinical utility of a compound is often limited by its pharmacokinetic properties, such as poor absorption, rapid metabolism, or inability to cross the blood-brain barrier. Prodrug strategies offer a powerful approach to overcome these limitations. researchgate.netmdpi.com A significant unexplored avenue for this compound is the rational design of prodrugs to optimize its delivery and disposition.
Given the primary amine in its structure, several established prodrug strategies could be applied. nih.gov For instance, N-alkylation or N-acylation could be used to increase lipophilicity, potentially enhancing oral absorption and brain penetration. mdpi.comnih.gov Studies on 2-phenylethylamine have shown that converting it to N-propargyl or N,N-dipropargyl derivatives leads to sustained and increased levels of the parent compound in the brain. nih.govnih.gov
More advanced, targeted strategies could also be explored. This might involve attaching the parent molecule to a promoiety that is a substrate for a specific enzyme or transporter located in the target tissue. This approach can enhance site-specific delivery, thereby increasing efficacy and reducing systemic side effects. researchgate.net The development and in vivo evaluation of a series of prodrugs of this compound represents a promising area for future research to enhance its therapeutic potential.
| Strategy | General Mechanism | Potential Advantage |
|---|---|---|
| N-Alkylation | Attachment of an alkyl group to the amine, which is later cleaved by enzymes like MAO-B. nih.gov | Increased lipophilicity, sustained release, and potentially enhanced brain penetration. nih.gov |
| N-Acylation (Amide Prodrugs) | Formation of an amide bond that is slowly hydrolyzed in vivo. | Slow cleavage can lead to prolonged duration of action and reduced peak concentration-related side effects. nih.gov |
| Carbamate (B1207046) Prodrugs | Formation of a carbamate linkage that can be designed for enzymatic cleavage. | Can be used for antibody-directed enzyme prodrug therapy (ADEPT) for targeted release. nih.gov |
| Enaminone Prodrugs | Reaction with a 1,3-dicarbonyl compound to form a more lipophilic enaminone, which hydrolyzes to release the amine. nih.gov | Improved absorption due to increased lipophilicity. nih.gov |
Application of Advanced Computational and Artificial Intelligence-Driven Drug Discovery Tools in Phenethylamine Research
Machine learning (ML) and deep learning models can be trained on large datasets of known phenethylamine structures and their associated biological activities. nih.govresearchgate.net These models can then be used for several purposes:
Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify novel phenethylamine derivatives likely to be active at a specific target, significantly reducing the time and cost of initial hit identification. patsnap.com
Predictive Modeling: AI can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of new designs, allowing researchers to prioritize compounds with a higher probability of success in later developmental stages. nih.gov
De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized to fit the binding site of a target receptor and possess desired pharmacological properties. nih.govucla.edu This could lead to the discovery of novel phenethylamine scaffolds with unprecedented selectivity and potency.
Q & A
Q. What are the optimal synthetic routes for (2S)-1-(3,4-dimethoxyphenyl)propan-2-amine, and how is stereochemical purity ensured?
The compound can be synthesized via catalytic asymmetric methods or chiral resolution of racemic mixtures. For stereochemical control, Rhodium (Rh)-catalyzed polymerization (e.g., using (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) is effective for producing enantiomerically pure derivatives . Chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enzymatic resolution methods are recommended for verifying stereochemical purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral properties?
- NMR : Use - and -NMR with chiral solvating agents (e.g., Eu(hfc)₃) to resolve enantiomeric signals.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with exact mass matching (e.g., 195.1371552 Da for C₁₁H₁₇NO₂) confirms molecular identity .
- Polarimetry : Measure optical rotation ([α]D) to confirm enantiomeric excess .
Q. How is the compound stabilized during storage, and what degradation products should be monitored?
Store under inert gas (N₂/Ar) at -20°C in amber glass vials to prevent oxidation. Monitor for demethylation products (e.g., 3,4-dihydroxy derivatives) via LC-MS. Stability studies under accelerated conditions (40°C/75% RH) can predict degradation pathways .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting vs. computational predictions) be resolved?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. Adjust solvent models (PCM or SMD) to account for solvent effects. Cross-validate using 2D NMR (COSY, NOESY) to resolve overlapping signals .
Q. What experimental designs are recommended to study its role as a monomer in helical polymer synthesis?
Use controlled radical polymerization (ATRP/RAFT) with this compound derivatives to synthesize polyacetylenes. Optimize reaction conditions (e.g., menthol as a co-solvent) to increase molecular weight (13,900–18,400 g/mol) and helical stability. Characterize via circular dichroism (CD) and gel permeation chromatography (GPC) .
Q. What strategies are effective for chiral resolution during large-scale synthesis?
Employ kinetic resolution using lipases (e.g., Candida antarctica) or chiral acids (e.g., tartaric acid derivatives) for diastereomeric salt formation. Pilot-scale simulations with continuous-flow reactors can improve yield and enantioselectivity .
Q. How does the compound interact with biological targets (e.g., receptors or enzymes), and how can these interactions be quantified?
Conduct competitive binding assays (e.g., radioligand displacement using -labeled probes) for receptor studies. For enzyme inhibition, use Michaelis-Menten kinetics with fluorogenic substrates. Molecular docking (AutoDock Vina) can predict binding modes to targets like serotonin receptors .
Q. What computational methods predict its reactivity in novel synthetic pathways?
Apply frontier molecular orbital (FMO) theory to assess nucleophilic/electrophilic sites. Transition state modeling (IRC calculations) can identify energy barriers in proposed mechanisms (e.g., amine alkylation). Validate with in situ FTIR or Raman spectroscopy .
Q. How to design structural analogs for structure-activity relationship (SAR) studies targeting improved bioactivity?
Modify the dimethoxyphenyl group (e.g., replace -OCH₃ with -CF₃ or halogens) or the propan-2-amine backbone (e.g., cyclopropane integration). Screen analogs via high-throughput SPR (surface plasmon resonance) for binding affinity changes. Prioritize analogs with logP <3 for enhanced bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
